molecular formula C18H25N3O4 B2403184 Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate CAS No. 2034318-21-1

Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate

Cat. No. B2403184
CAS RN: 2034318-21-1
M. Wt: 347.415
InChI Key: MVJHJHWTVPQNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate, also known as CPIP, is a chemical compound that has been widely used in scientific research. CPIP is a potent inhibitor of the protein kinase D (PKD) family, which plays a crucial role in cellular signaling pathways.

Mechanism Of Action

Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate inhibits PKD activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to downstream substrates. This results in the inhibition of downstream signaling pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation, induce apoptosis, and affect cell migration and invasion. Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate in lab experiments is its specificity for PKD family proteins. This allows researchers to study the function of these proteins without affecting other signaling pathways. However, one limitation of using Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate is its potential toxicity at high concentrations, which can affect the viability of cells.

Future Directions

There are many potential future directions for research on Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate. One area of interest is the development of Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate analogs with improved potency and selectivity for PKD family proteins. Another area of interest is the use of Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate as a therapeutic agent for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the role of PKDs in various cellular processes and signaling pathways.
In conclusion, Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate is a valuable tool for scientific research, allowing researchers to study the function of PKD family proteins and their role in cellular signaling pathways. Its specificity for PKDs, along with its potential therapeutic applications, make it an important area of study for future research.

Synthesis Methods

Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate can be synthesized by reacting isonicotinoyl chloride with piperazine in the presence of a base, followed by the addition of cyclopentanol and ethyl chloroformate. The resulting product is then purified by column chromatography to obtain Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate in high yield and purity.

Scientific Research Applications

Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate has been extensively used in scientific research as a tool to study the function of PKD family proteins. PKDs are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate has been shown to inhibit the activity of PKDs in vitro and in vivo, leading to a better understanding of the role of PKDs in various cellular signaling pathways.

properties

IUPAC Name

ethyl 4-(2-cyclopentyloxypyridine-4-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-2-24-18(23)21-11-9-20(10-12-21)17(22)14-7-8-19-16(13-14)25-15-5-3-4-6-15/h7-8,13,15H,2-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJHJHWTVPQNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate

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